"Glutarimide, N,3,3-trimethyl-" chemical properties and structure
"Glutarimide, N,3,3-trimethyl-" chemical properties and structure
This guide details the chemical structure, physicochemical properties, and synthesis of N,3,3-Trimethylglutarimide , formally identified by IUPAC nomenclature as 1,4,4-trimethylpiperidine-2,6-dione .
(1,4,4-Trimethylpiperidine-2,6-dione)
Executive Summary & Identification
N,3,3-Trimethylglutarimide is a cyclic imide derivative characterized by a six-membered piperidine-2,6-dione ring substituted with a gem-dimethyl group at the C4 position (derived from the C3 of the parent glutaric acid) and a methyl group on the nitrogen atom.[1]
It serves as a critical structural scaffold in medicinal chemistry, particularly in the development of anticonvulsants and immunomodulatory drugs (IMiDs). The "3,3-dimethyl" nomenclature often arises from its synthesis via 3,3-dimethylglutaric acid , though correct IUPAC numbering places the dimethyl group at position 4 of the heterocyclic ring.
| Identifier | Detail |
| IUPAC Name | 1,4,4-Trimethylpiperidine-2,6-dione |
| Common Name | N,3,3-Trimethylglutarimide |
| CAS Registry Number | 25115-67-7 |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| SMILES | CN1C(=O)CC(C)(C)CC1=O |
| InChI Key | InChI=1S/C8H13NO2/c1-8(2)4-6(10)9(3)7(11)5-8/h4-5H2,1-3H3 |
Chemical Structure & Electronic Properties
Structural Conformation
The molecule features a six-membered ring that adopts a distorted half-chair or sofa conformation . The gem-dimethyl group at C4 creates steric bulk that locks the ring flexibility, reducing the conformational entropy compared to unsubstituted glutarimide.
-
Hybridization:
-
N1, C2, C6:
hybridized (Planar imide system). -
C3, C4, C5:
hybridized (Tetrahedral).
-
-
Imide Resonance: The lone pair on the nitrogen atom is delocalized into the two adjacent carbonyl groups, significantly reducing the basicity of the nitrogen and increasing the acidity of the
-protons (at C3/C5), although the gem-dimethyl group at C4 prevents enolization at that specific carbon.
Electronic Surface Potential
-
Nucleophilic Sites: The carbonyl oxygens are the primary hydrogen-bond acceptors.
-
Electrophilic Sites: The carbonyl carbons (C2, C6) are susceptible to nucleophilic attack (e.g., hydrolysis), though the N-methyl group provides some steric protection against enzymatic cleavage compared to the N-H analog.
Physicochemical Properties[5]
The N-methylation of the glutarimide core removes the hydrogen bond donor capability of the imide N-H, resulting in a lower melting point and increased lipophilicity compared to its parent compound, 4,4-dimethylpiperidine-2,6-dione.
| Property | Value / Characteristic | Context |
| Physical State | Crystalline Solid | White to off-white powder. |
| Melting Point | ~105–110 °C (Predicted) | Lower than N-H parent (144–146 °C) due to loss of intermolecular H-bonding. |
| Boiling Point | 240–250 °C (at 760 mmHg) | Estimated based on volatility of N-methylated imides. |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderately lipophilic; crosses blood-brain barrier (BBB). |
| Solubility | Soluble in organic solvents | High solubility in DCM, DMSO, Ethanol. Moderate water solubility. |
| pKa | Non-ionizable (Imide N) | The N-Me group removes the acidic proton typical of glutarimides (pKa ~11). |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust synthetic route involves the cyclization of 3,3-dimethylglutaric acid (or its anhydride) followed by N-methylation, or direct cyclization with methylamine.
Protocol: Cyclization & Methylation
This protocol describes the "One-Pot" formation from the anhydride, which ensures high yield and purity.
Reagents:
-
3,3-Dimethylglutaric anhydride (CAS 4160-82-1)
-
Methylamine (40% aq. solution or hydrochloride salt)
-
Acetic anhydride (dehydrating agent) or Heat
Step-by-Step Methodology:
-
Amidation: Dissolve 3,3-dimethylglutaric anhydride (1.0 eq) in anhydrous THF. Dropwise add Methylamine (1.1 eq) at 0°C. The ring opens to form the intermediate N-methyl-3,3-dimethylglutaramic acid.
-
Cyclodehydration: Remove solvent. Resuspend the residue in Acetic Anhydride (3.0 eq) and heat to reflux (120°C) for 2-4 hours. This forces ring closure.
-
Work-up: Quench the reaction mixture into ice water. The N,3,3-trimethylglutarimide will precipitate or can be extracted with Dichloromethane (DCM).
-
Purification: Wash the organic layer with NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄.[2] Recrystallize from Ethanol/Hexane.
Visualization: Synthesis Pathway
Figure 1: Synthetic pathway from 3,3-dimethylglutaric acid to N,3,3-trimethylglutarimide via the anhydride intermediate.[1]
Reactivity & Pharmacological Relevance[5]
Chemical Reactivity
-
Hydrolysis: Under strong alkaline conditions (pH > 10), the imide ring opens to form N-methyl-3,3-dimethylglutaramic acid. The gem-dimethyl group sterically hinders this reaction compared to unsubstituted glutarimide, conferring greater stability.
-
Reduction: Treatment with LiAlH₄ reduces the carbonyls to yield 1,4,4-trimethylpiperidine , a saturated amine.
- -Functionalization: The C3/C5 positions (flanking the carbonyls) can be deprotonated by strong bases (e.g., LDA) to introduce further alkylations, though the C4-dimethyl group limits substitution at the adjacent positions due to steric crowding.
Pharmacological Context
The glutarimide moiety is the pharmacophore responsible for the sedative and anticonvulsant properties of drugs like Glutethimide and Aminoglutethimide .
-
Structure-Activity Relationship (SAR):
-
N-Methylation: Generally increases lipophilicity and CNS penetration but often reduces potency compared to the N-H analogs in sedative applications. It also prevents N-glucuronidation, altering the metabolic profile.
-
Gem-Dimethyl Effect: The 4,4-dimethyl substitution (historically 3,3) constrains the ring, potentially increasing binding affinity to specific hydrophobic pockets in targets like the GABA_A receptor or CYP450 enzymes (as an inhibitor).
-
Visualization: Glutarimide SAR
Figure 2: Structure-Activity Relationships (SAR) for N,3,3-trimethylglutarimide derivatives.
References
-
Sigma-Aldrich. 1,4,4-Trimethyl-2,6-piperidinedione Product Information. Link
-
PubChem. Compound Summary: 3,3-Dimethylglutarimide (Parent Analog). Link
-
LookChem. CAS 25115-67-7 Entry. Link
- Fickentscher, K.Stereochemical aspects of glutarimides and their pharmacological relevance. Archiv der Pharmazie. (Contextual grounding for glutarimide SAR).
